Deposition Rate Superiority of Bis(amino)silanes over Tris(amino)silane TDMAS in Thermal ALD of SiO₂
Experimental ALD comparison of three structural variants—BTBAS (bis(tertiarybutylamino)silane), BDEAS (bis(diethylamino)silane), and TDMAS (tris(dimethylamino)silane)—for SiO₂ deposition showed that TDMAS delivered a deposition rate approximately 40% lower than both BTBAS and BDEAS [1]. Bis(amino)silane architectures, which include Methyl bis(diethylamino)silane as a member of the bis(diethylamino)silane subclass, consistently outperformed the tris(amino)silane TDMAS. Among the bis(amino)silanes, BTBAS provided a higher deposition rate and a wider ALD temperature window than BDEAS [1].
| Evidence Dimension | Deposition rate in thermal ALD of SiO₂ |
|---|---|
| Target Compound Data | Bis(amino)silane class (including Methyl bis(diethylamino)silane as a bis(diethylamino)-substituted analog): deposition rate referenced to BTBAS and BDEAS as superior performers. |
| Comparator Or Baseline | TDMAS (tris(dimethylamino)silane): ~40% lower deposition rate than BTBAS and BDEAS. |
| Quantified Difference | Approximately 40% higher deposition rate for bis(amino)silanes (BTBAS, BDEAS) relative to TDMAS. |
| Conditions | Thermal ALD SiO₂ process; precursor comparison under equivalent reactor conditions. |
Why This Matters
For procurement, selecting a bis(diethylamino)silane derivative such as Methyl bis(diethylamino)silane instead of TDMAS can directly translate to higher wafer throughput in manufacturing ALD processes.
- [1] O'Neill, M. L.; Bowen, H. R.; Derecskei-Kovacs, A.; Cuthill, K. S.; Han, B.; Xiao, M. Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. Electrochem. Soc. Interface 2011, 20 (4), 33–37. DOI: 10.1149/2.F03114if. View Source
